PROTAC FAK degrader 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El degradador PROTAC FAK 1 es un degradador selectivo y potente de la quinasa de adhesión focal (FAK) basado en el ligando de la ligasa E3 de von Hippel-Lindau. La quinasa de adhesión focal es una quinasa de tirosina no receptora que desempeña un papel crucial en procesos celulares como la migración, la proliferación y la supervivencia. La sobreexpresión e hiperfosforilación de la quinasa de adhesión focal se asocian con varios tipos de cáncer, lo que la convierte en un objetivo importante para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

El degradador PROTAC FAK 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación sobre el cáncer: Se utiliza para estudiar el papel de la quinasa de adhesión focal en la progresión del cáncer y para desarrollar terapias contra el cáncer dirigidas.

Biología celular: Se utiliza para investigar el papel de la quinasa de adhesión focal en procesos celulares como la migración, la proliferación y la supervivencia.

Desarrollo de fármacos: Sirve como herramienta para desarrollar nuevos fármacos que se dirigen a la quinasa de adhesión focal y a otras proteínas implicadas en el cáncer y otras enfermedades

Mecanismo De Acción

El degradador PROTAC FAK 1 ejerce sus efectos induciendo la degradación de la quinasa de adhesión focal a través del sistema ubiquitina-proteasoma. El compuesto forma un complejo ternario con la quinasa de adhesión focal y la ligasa E3 de ubiquitina de von Hippel-Lindau, lo que lleva a la ubiquitinación y posterior degradación proteasómica de la quinasa de adhesión focal. Esto da como resultado la inhibición de las vías de señalización mediadas por la quinasa de adhesión focal, que están implicadas en la migración, proliferación y supervivencia de las células cancerosas .

Direcciones Futuras

The future directions of PROTAC FAK degrader 1 research could involve expanding the druggable space and controlling protein functions that are not easily addressed by traditional small-molecule therapeutics . It could also involve studying the non-enzymatic function of FAK in the mouse reproductive system .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del degradador PROTAC FAK 1 implica la conjugación de un ligando que se une a la quinasa de adhesión focal con un ligando que recluta la ligasa E3 de ubiquitina de von Hippel-Lindau, conectados mediante un enlace. La ruta de síntesis suele incluir los siguientes pasos:

Síntesis del ligando de la quinasa de adhesión focal: Esto implica la preparación de un inhibidor de molécula pequeña que se une específicamente a la quinasa de adhesión focal.

Síntesis del ligando de von Hippel-Lindau: Esto implica la preparación de un ligando que puede reclutar la ligasa E3 de ubiquitina de von Hippel-Lindau.

Unión del enlace: Los dos ligandos se conectan mediante un enlace, que a menudo se sintetiza mediante una serie de reacciones orgánicas que implican la formación de enlaces amida, la esterificación o la química de clic

Métodos de producción industrial

La producción industrial del degradador PROTAC FAK 1 implica la escalabilidad de la ruta de síntesis, garantizando al mismo tiempo una alta pureza y rendimiento. Esto suele incluir:

Optimización de las condiciones de reacción: Esto implica optimizar la temperatura, el disolvente y el tiempo de reacción para maximizar el rendimiento y la pureza.

Purificación: Se utilizan técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la recristalización para purificar el producto final.

Control de calidad: Se utilizan técnicas analíticas como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas para confirmar la estructura y la pureza del compuesto

Análisis De Reacciones Químicas

Tipos de reacciones

El degradador PROTAC FAK 1 sufre varias reacciones químicas, entre ellas:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los átomos de azufre del enlace.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos nitro presentes en los ligandos.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los anillos aromáticos de los ligandos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos comunes incluyen los iones hidróxido y las aminas

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos del degradador PROTAC FAK 1, que se pueden analizar utilizando técnicas como la espectrometría de masas y la espectroscopia de RMN .

Comparación Con Compuestos Similares

Compuestos similares

PROTAC-3: Un degradador selectivo y potente de la quinasa de adhesión focal con propiedades similares a las del degradador PROTAC FAK 1.

PROTAC que se dirige al receptor del factor de crecimiento epidérmico: Derivado de inhibidores como gefitinib y afatinib.

PROTAC que se dirige al receptor 2 del factor de crecimiento epidérmico humano: Derivado de inhibidores como lapatinib.

Singularidad

El degradador PROTAC FAK 1 es único debido a su alta selectividad y potencia para la quinasa de adhesión focal, con una IC50 de 6,5 nM y una DC50 de 3 nM. Su capacidad para degradar la quinasa de adhesión focal en lugar de simplemente inhibirla proporciona un enfoque más eficaz para dirigirse a las vías de señalización mediadas por la quinasa de adhesión focal en el cáncer .

Propiedades

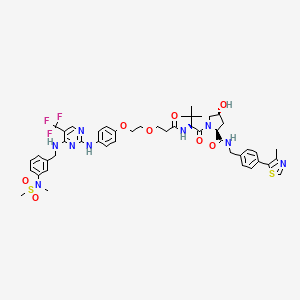

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56F3N9O8S2/c1-29-40(68-28-54-29)32-12-10-30(11-13-32)24-52-43(62)38-23-35(60)27-59(38)44(63)41(46(2,3)4)56-39(61)18-19-66-20-21-67-36-16-14-33(15-17-36)55-45-53-26-37(47(48,49)50)42(57-45)51-25-31-8-7-9-34(22-31)58(5)69(6,64)65/h7-17,22,26,28,35,38,41,60H,18-21,23-25,27H2,1-6H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t35-,38+,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULIYLBRNHLEE-LFHXYJAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56F3N9O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)

![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2417277.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)

![6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B2417286.png)

![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoyl cyanide](/img/structure/B2417287.png)

![Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate](/img/structure/B2417294.png)